molecular formula C23H21ClN2O5 B2984488 Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 1096688-93-5

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2984488
CAS No.: 1096688-93-5
M. Wt: 440.88
InChI Key: TXJZRSRTYPUYRW-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS: 1219810-16-8) is a synthetic derivative of the 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold, structurally analogous to the ferroptosis activator RSL3 . Its molecular framework features a chloroacetyl group at position 2 and a 4-(methoxycarbonyl)phenyl substituent at position 1, replacing hydrogen atoms in the parent structure . This compound is notable for its role as a glutathione peroxidase 4 (GPX4) inhibitor, inducing ferroptosis by disrupting cellular redox balance with an IC50 of 100 nM . Its synthesis involves reacting (1S,3R)-methyl 1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride with 2-chloroacetyl chloride in dichloromethane under triethylamine catalysis .

Properties

IUPAC Name

methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJZRSRTYPUYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amides or esters .

Scientific Research Applications

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its dual substitution pattern (chloroacetyl and methoxycarbonylphenyl groups), which distinguishes it from related derivatives. Key comparisons include:

Compound Name Substituents at Key Positions Structural Impact Reference
Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate Position 1: 4-(methoxycarbonyl)phenyl
Position 2: 2-chloroacetyl
Enhanced steric bulk and electron-withdrawing effects; critical for GPX4 binding and ferroptosis activation .
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride Position 1: 4-methoxyphenyl
Position 2: H
Reduced steric hindrance and lack of chloroacetyl group; likely lower GPX4 affinity due to absence of reactive acyl chloride moiety .
(S)-3-((4-(N-(((E)-(3-Methoxy-4-hydroxyphenyl)propenoyl)azyl)methyl)-1H-1,2,3-triazol-1-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Position 3: Triazolylmethyl-propenoyl group
Position 1: Unsubstituted
Introduction of a polar triazole-propenoyl hybrid; potential for varied bioactivity (e.g., anti-inflammatory) but unrelated to GPX4 inhibition .
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Position 6: Fluoro
Position 8: Methoxy
Scaffold: Tetrahydro-pyrido[4,3-b]indole
Altered ring system (pyrido[4,3-b] vs. pyrido[3,4-b]) and halogen substitution; may influence solubility and target selectivity .

Biological Activity

Methyl 2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, commonly referred to as RSL3, has garnered significant attention in recent years due to its potent biological activity as an inhibitor of glutathione peroxidase 4 (GPX4). This compound is particularly notable for its role in inducing ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides.

Chemical Structure and Properties

The molecular formula of RSL3 is C23H21ClN2O5C_{23}H_{21}ClN_{2}O_{5}, and it features several functional groups that contribute to its biological activity. The crystal structure reveals that the chloroacetyl and methoxycarbonyl groups are integral to its function. The dihedral angle between the methoxycarbonylphenyl group and the indole plane is approximately 82.4°, indicating a specific spatial arrangement that may influence its interaction with biological targets .

RSL3 acts primarily by inhibiting GPX4, an enzyme crucial for maintaining cellular redox balance by reducing lipid hydroperoxides. The inhibition of GPX4 leads to increased levels of reactive oxygen species (ROS) and subsequent ferroptosis in cancer cells. The compound has an IC50 value of approximately 100 nM, demonstrating its potency in triggering this cell death pathway .

Induction of Ferroptosis

Ferroptosis is distinct from other forms of cell death such as apoptosis and necrosis. RSL3's ability to induce ferroptosis has been studied extensively in various cancer models:

  • Glioblastoma Multiforme (GBM) : RSL3 has been shown to effectively induce cell death in GBM cell lines, highlighting its potential as a therapeutic agent against aggressive tumors .
  • Cardiomyocyte Death : In studies involving mouse models, RSL3 has been implicated in cardiomyocyte death and heart failure, suggesting its relevance in cardiac pathologies as well .

Case Studies

  • Study on GBM : A study demonstrated that treatment with RSL3 led to significant reductions in cell viability in GBM cells compared to control groups. This effect was associated with increased lipid peroxidation markers, confirming the induction of ferroptosis.
  • Cardiac Studies : In a mouse model of heart failure, administration of RSL3 resulted in enhanced oxidative stress markers and cell death in cardiac tissues, further supporting its role as a ferroptosis inducer.

Research Findings

Recent research has focused on elucidating the biochemical pathways involved in RSL3-induced ferroptosis:

  • Oxidative Stress Pathways : RSL3 enhances lipid peroxidation through mitochondrial mechanisms, specifically involving cardiolipin oxidation catalyzed by cytochrome c .
  • Phospholipidomics : Detailed studies have shown that RSL3 selectively engages with phospholipids during the ferroptotic process, leading to distinct oxidative signaling pathways that differ from random free radical damage .

Data Tables

Parameter Value
Molecular FormulaC23H21ClN2O5C_{23}H_{21}ClN_{2}O_{5}
IC50 (GPX4 Inhibition)100 nM
Dihedral Angle82.4°
Yield from Synthesis93%
Study Focus Findings
GBM Cell LinesSignificant reduction in viability
Mouse Heart Failure ModelIncreased oxidative stress and cardiomyocyte death

Q & A

Q. What synthetic methodologies are commonly employed to synthesize this compound, and what are the critical reaction conditions?

The compound is synthesized via multi-step routes involving palladium-catalyzed hydrogenation and cyclization. For example, a key step involves hydrogenation of a benzyl-protected intermediate using Pd/C under H₂, followed by esterification (e.g., methoxycarbonyl group introduction) . Reaction conditions such as solvent choice (methanol), catalyst loading (400 mg Pd/C per 5 mmol substrate), and reaction duration (48 hours) significantly impact yield and purity. Contamination by dehalogenation byproducts (e.g., loss of chloroacetyl groups) must be monitored via LC-MS .

Q. What analytical techniques are essential for structural confirmation?

  • X-ray crystallography : Resolves stereochemistry and crystal packing. For example, the tricyclic pyridoindole core adopts a boat conformation, with intramolecular hydrogen bonds stabilizing the chloroacetyl moiety .
  • NMR spectroscopy : Key signals include the methoxy singlet (~δ 3.8 ppm for COOCH₃) and indole NH protons (~δ 10.2 ppm). Coupling constants (e.g., J = 9.0 Hz for aromatic protons) confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₁ClN₂O₅ requires m/z 448.1165 [M+H]⁺) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when encountering low regioselectivity during cyclization?

Low yields in pyridoindole cyclization often stem from competing reaction pathways. Strategies include:

  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing side products.
  • Lewis acid additives : ZnCl₂ or Sc(OTf)₃ can coordinate to the indole nitrogen, directing cyclization .
  • Protecting group strategies : Temporary protection of the methoxycarbonyl group (e.g., as a tert-butyl ester) prevents undesired interactions during cyclization .

Q. How can stereochemical ambiguities in the tetrahydro-1H-pyridoindole core be resolved?

The compound’s stereochemistry (e.g., (1S,3R) configuration) is confirmed via:

  • Chiral HPLC : Using amylose-based columns to separate enantiomers .
  • Vibrational circular dichroism (VCD) : Correlates experimental spectra with density functional theory (DFT)-calculated conformers .
  • Single-crystal X-ray diffraction : Provides unambiguous assignment of absolute configuration, as demonstrated for structurally related tetrahydro-β-carboline derivatives .

Q. What computational approaches are recommended to predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT calculations : Model the chloroacetyl group’s electrophilicity. For example, Fukui indices (f⁻) identify C=O and Cl as reactive sites for nucleophilic attack .
  • Molecular docking : Predicts binding interactions in biological targets (e.g., enzymes with nucleophilic active sites like cysteine proteases) .
  • Solvent effects : Polarizable continuum models (PCM) assess how solvents like DMF or acetonitrile stabilize transition states .

Data Contradictions and Validation

  • Molecular formula discrepancies : reports C₂₃H₂₁ClN₂O₅, while cites C₂₂H₁₉ClN₂O₅. This discrepancy may arise from misannotation or isomeric variations. Cross-validation via HRMS and elemental analysis is critical .
  • Stereochemical descriptors : specifies (1S,3R) configuration, whereas uses (1R,2S) for a related compound. Researchers must validate configurations experimentally for each derivative .

Methodological Recommendations

  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate polar byproducts.
  • Stability testing : Monitor decomposition under light/heat via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Safety protocols : Handle chloroacetyl derivatives in fume hoods with nitrile gloves due to alkylating agent risks (H303+H313+H333 hazard codes) .

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